Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
CAS No.: 18646-81-6
Cat. No.: VC4477192
Molecular Formula: C8H4O4S2
Molecular Weight: 228.24
* For research use only. Not for human or veterinary use.
![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid - 18646-81-6](/images/structure/VC4477192.png)
Specification
CAS No. | 18646-81-6 |
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Molecular Formula | C8H4O4S2 |
Molecular Weight | 228.24 |
IUPAC Name | thieno[3,2-b]thiophene-2,5-dicarboxylic acid |
Standard InChI | InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12) |
Standard InChI Key | JMURVZFFOUWCNW-UHFFFAOYSA-N |
SMILES | C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid features two carboxylic acid groups at the 2- and 5-positions of a fused thieno[3,2-b]thiophene core. The molecule’s rigidity arises from the fully conjugated π-system of the bicyclic thiophene scaffold, which adopts a planar configuration . This geometry facilitates strong π-π stacking interactions, enhancing its suitability for crystalline materials like coordination polymers.
Spectroscopic and Thermodynamic Data
The compound’s infrared (IR) spectrum typically exhibits strong absorption bands at ~1680 cm⁻¹ and ~1300 cm⁻¹, corresponding to carbonyl (C=O) and C-S stretching vibrations, respectively . Differential scanning calorimetry (DSC) reveals a decomposition temperature above 300°C, underscoring its thermal stability . Solubility is limited to polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with negligible solubility in water or hydrocarbons .
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₄O₄S₂ | |
Molecular Weight | 228.25 g/mol | |
Melting Point | >300°C (decomposes) | |
Solubility | DMF, DMSO |
Synthesis and Derivatization Pathways
Oxidation of Dicarbaldehyde Precursors
The synthesis of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid commonly involves the oxidation of Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (C₈H₄O₂S₂) . Tollens reagent (Ag(NH₃)₂⁺) is employed under alkaline conditions to convert the aldehyde groups (-CHO) to carboxylic acids (-COOH) . This method yields the target compound in purities exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC) .
Functionalization Strategies
The carboxylic acid groups enable diverse derivatization reactions:
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Esterification: Reaction with alcohols (e.g., ethanol) produces diethyl esters, enhancing solubility for solution-processing .
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Amidation: Condensation with amines forms diamides, utilized as ligands in catalytic systems .
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Coordination Chemistry: Deprotonation yields a dianionic ligand (C₈H₂O₄S₂²⁻), which coordinates to metal ions like Zn²⁺ or Cu²⁺ to form MOFs .
Applications in Optoelectronic Materials
Dye-Sensitized Solar Cells (DSSCs)
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid serves as an anchoring group in organic dyes for DSSCs. In a 2017 study, dyes incorporating this moiety demonstrated broad absorption spectra (λₐᵦₛ = 450–550 nm) and high molar extinction coefficients (>20,000 M⁻¹cm⁻¹) . The carboxylic acid groups bind to TiO₂ surfaces, facilitating electron injection into the semiconductor’s conduction band.
Photophysical Performance
Comparative analysis of two dyes (3a and 3b) revealed distinct optoelectronic behaviors:
Dye | Anchoring Group | λₐᵦₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ϕ) |
---|---|---|---|---|---|
3a | Cyanoacetic acid | 468 | 602 | 5718 | 0.36 |
3b | Rhodanine-3-acetic acid | 522 | 681 | 6305 | 0.02 |
Charge Transfer Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy of 3a adsorbed on TiO₂ revealed electron injection times <250 fs, with subsequent charge recombination occurring over picosecond timescales . Density functional theory (DFT) calculations further indicated HOMO localization on the donor moiety (triphenylamine) and LUMO delocalization across the thienothiophene bridge, aligning with efficient electron injection .
Comparative Analysis with Related Ligands
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid outperforms traditional ligands like terephthalic acid in specific applications:
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MOF Stability: The thienothiophene backbone imparts greater rigidity, reducing framework collapse under thermal stress .
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Electron Transport: Sulfur atoms enhance electronic coupling in coordination polymers, improving conductivity in electrocatalytic applications .
Challenges and Future Directions
While Thieno[3,2-b]thiophene-2,5-dicarboxylic acid exhibits promising optoelectronic properties, challenges remain in scalability and environmental stability. Future research should prioritize:
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Green Synthesis Routes: Developing solvent-free or aqueous-phase oxidation methods to reduce waste .
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Hybrid Materials: Integrating this ligand with perovskite or quantum dot components for tandem solar cells .
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Biological Compatibility: Exploring biocompatible MOFs for drug delivery, leveraging the compound’s porosity and low toxicity .
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